6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester
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Overview
Description
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester typically involves the following steps :
Starting Materials: The synthesis begins with pyrazole and pyridine derivatives.
Cyclization: The chlorinated intermediate undergoes cyclization with a pyridine derivative under acidic or basic conditions to form the pyrazolopyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazolopyridine derivatives.
Oxidation: Formation of pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Hydrolysis: Formation of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.
Scientific Research Applications
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.
Comparison with Similar Compounds
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester can be compared with other similar compounds in the pyrazolopyridine family :
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activities.
6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester: Contains a fluorine atom, which can affect its chemical properties and interactions with biological targets.
6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester: Substitution with a methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-4-7-3-2-6(10)5-12(7)11-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCQUGSREGREKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=CC2=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680530 |
Source
|
Record name | Methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222709-26-3 |
Source
|
Record name | Methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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